Erucyl alcohol
Description
Overview of the Chemical Compound in Research Contexts
cis-13-Docosenol is a long-chain fatty alcohol with the chemical formula C22H44O. biosynth.comscbt.com It is structurally defined as a (13Z)-docosene molecule where a hydrogen atom on one of the terminal methyl groups is substituted by a hydroxyl group. chemicalbook.com This specific cis configuration at the 13th carbon position imparts distinct physical and chemical properties that are central to its research applications. chemimpex.com
The compound is naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard, and is also a component of Jojoba oil. frontiersin.orgatamankimya.comiomcworld.com In research settings, it is often studied for its role in lipid metabolism and cellular signaling, offering insights into various biological processes. chemimpex.com Its hydrophobic nature, combined with the reactive hydroxyl group, makes it a valuable precursor in the synthesis of surfactants, emulsifiers, and other specialty chemicals. chemimpex.com
Table 1: Chemical and Physical Properties of cis-13-Docosenol
| Property | Value |
|---|---|
| Molecular Formula | C22H44O |
| Molecular Weight | 324.58 g/mol |
| CAS Number | 629-98-1 |
| Appearance | White, soft solid; almost odorless |
| Melting Point | 31 - 34 °C |
| Boiling Point | 420.4 °C |
| Flash Point | 123.4 °C |
| Solubility | Soluble in alcohol and most organic solvents |
Data sourced from multiple references chemimpex.combiosynth.comscbt.comchemicalbook.com
Significance and Research Trajectories of cis-13-Docosenol
The significance of cis-13-Docosenol in academic research is multifaceted, spanning from industrial chemistry to environmental science and even entomology. A primary research trajectory involves its use as a key raw material in the chemical industry. chemicalbook.comnih.gov It serves as a precursor for the production of erucamide, a widely used slip and anti-blocking agent in the plastics industry. nih.gov Furthermore, its derivatives have applications as lubricants, surfactants, and components in textiles and rubber. chemicalbook.com
Recent research has also explored the biochemical and biological activities of cis-13-Docosenol. For instance, studies have investigated its potential immunomodulatory properties. researchgate.net Preliminary findings suggest that it may influence the response of innate immune cells. researchgate.net Another emerging area of research is its role in insect chemical communication. Studies have identified cis-13-Docosenol as a component of the aggregation pheromone in certain beetle species, such as Holotrichia parallela, opening avenues for the development of environmentally friendly pest management strategies. nih.govresearchgate.net
The compound's biodegradability has also positioned it as a subject of interest in the development of greener industrial products. biosynth.com As a derivative of erucic acid, which is increasingly sourced from high-erucic acid rapeseed (HEAR) oil, cis-13-Docosenol is part of a broader research effort into sustainable and bio-based chemicals. frontiersin.orgatamankimya.com The metabolic engineering of oilseed crops to enhance the production of erucic acid and its derivatives, including cis-13-Docosenol, is an active area of investigation aimed at improving industrial applications. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| cis-13-Docosenol |
| Erucyl alcohol |
| Erucic acid |
| Erucamide |
| Behenic acid |
| Pentadecyl acetate (B1210297) |
| Hydrogen chloride |
| Carbon monoxide |
| Carbon dioxide |
| Oleic acid |
| Campesterol |
| Stigmasterol |
| Sitosterol |
| Cholesterol |
| Avenasterol |
| α-tocopherol |
| Simmondsin |
| cis-11-eicosenol |
| cis-15-tetracosenol |
| cis-11-eicosenoic acid |
| Heneicosanoic acid |
Structure
2D Structure
Properties
IUPAC Name |
(Z)-docos-13-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQKXQWGLAKSK-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026591 | |
| Record name | (Z)-Docos-13-enol | |
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Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-98-1 | |
| Record name | Erucyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Erucyl alcohol | |
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| Record name | Docosen-(13)-ol-(1) | |
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| Record name | (Z)-Docos-13-enol | |
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| Record name | (Z)-docos-13-enol | |
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| Record name | ERUCYL ALCOHOL | |
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Biosynthesis and Metabolic Pathways of Cis 13 Docosenol
Enzymatic Pathways in cis-13-Docosenol Production
The biosynthesis of cis-13-Docosenol is intricately linked to the metabolism of its precursor, erucic acid (cis-13-docosenoic acid). The conversion of erucic acid to cis-13-Docosenol is an enzymatic process.
Identification of Key Enzymes in Biosynthesis
The primary pathway for the formation of cis-13-Docosenol involves the reduction of erucic acid. This reaction is catalyzed by enzymes known as fatty acyl-CoA reductases (FARs) . These enzymes facilitate the conversion of fatty acyl-CoAs to their corresponding fatty alcohols. In the context of cis-13-Docosenol synthesis, a specific FAR acts on erucoyl-CoA, the activated form of erucic acid.
While the specific FAR responsible for the synthesis of erucyl alcohol in all organisms has not been definitively identified, studies on wax ester biosynthesis in various organisms, including the jojoba plant and mammals, have elucidated the role of wax synthase enzymes. nih.gov These enzymes catalyze the esterification of a long-chain fatty alcohol with a fatty acyl-CoA. nih.gov The production of the fatty alcohol itself is a prerequisite for this reaction, highlighting the importance of FARs. In mammals, a wax synthase has been identified that can utilize this compound as a substrate, indicating the presence of a pathway for its synthesis. nih.gov
The biosynthesis of the precursor, erucic acid, itself starts with oleic acid (C18:1) and involves a series of elongation steps catalyzed by a fatty acid elongase (FAE) complex. researchgate.netfrontiersin.org This complex is located on the endoplasmic reticulum membrane. frontiersin.org
Regulation of Enzymatic Activity in cis-13-Docosenol Synthesis
The regulation of cis-13-Docosenol synthesis is closely tied to the regulation of its precursor, erucic acid. The expression of genes encoding for the fatty acid elongase (FAE1) is a critical control point. frontiersin.org For instance, in Brassicaceae oilseeds, the FAE1 enzyme is a key determinant of the erucic acid content. frontiersin.org
Precursors and Substrates in cis-13-Docosenol Metabolism
The primary and immediate precursor for the biosynthesis of cis-13-Docosenol is erucic acid (cis-13-docosenoic acid). cymitquimica.comchemsrc.com Erucic acid is a C22:1 monounsaturated fatty acid. The metabolic pathway leading to erucic acid begins with oleic acid (C18:1), which is elongated by the fatty acid elongase complex. researchgate.netfrontiersin.org The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.
Once synthesized, cis-13-Docosenol can serve as a substrate for other enzymes. For example, wax synthases can utilize cis-13-Docosenol and a fatty acyl-CoA to form wax esters. nih.gov In jojoba oil, cis-13-docosenol is found esterified with other long-chain fatty acids. google.comfrontiersin.org
Table 1: Key Precursors and Substrates in cis-13-Docosenol Metabolism
| Compound Name | Chemical Formula | Role in Metabolism |
| Oleic Acid | C18H34O2 | Initial precursor for erucic acid synthesis researchgate.netfrontiersin.org |
| Malonyl-CoA | C3H4O5S-CoA | Provides two-carbon units for fatty acid elongation nih.gov |
| Erucic Acid | C22H42O2 | Direct precursor for cis-13-Docosenol synthesis cymitquimica.comchemsrc.com |
| Erucoyl-CoA | C24H44O7P3S-CoA | Activated form of erucic acid, substrate for fatty acyl-CoA reductase |
| cis-13-Docosenol | C22H44O | Product of erucic acid reduction; substrate for wax ester synthesis nih.gov |
Metabolic Flux Analysis of cis-13-Docosenol Pathways
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network. researchgate.netrjlbpcs.com While specific MFA studies focusing solely on cis-13-Docosenol are limited, analyses of the broader fatty acid and triacylglycerol biosynthesis pathways in oilseed crops provide valuable insights. frontiersin.org
Studies on Brassica species have used MFA to understand the carbon flux towards erucic acid. researchgate.netresearchgate.net These analyses have highlighted the competition between the fatty acid elongation pathway leading to erucic acid and the desaturation pathway that produces polyunsaturated fatty acids from oleic acid. frontiersin.org By manipulating the expression of key enzymes like FAE1 and FAD2, it is possible to redirect the metabolic flux to increase the production of erucic acid, which would theoretically increase the potential for cis-13-Docosenol synthesis. researchgate.netfrontiersin.org
For example, down-regulating the FAD2 enzyme can increase the pool of oleic acid available for the FAE1 enzyme, thus enhancing the flux towards erucic acid. frontiersin.org Conversely, enhancing the expression of FAE1 can also pull more oleic acid into the elongation pathway. researchgate.net These metabolic engineering strategies demonstrate the potential to control the production of erucic acid and its derivatives, including cis-13-Docosenol.
Occurrence in Biological Systems
cis-13-Docosenol is a naturally occurring compound found in various biological systems, most notably in plants. ontosight.ai
Presence in Plant Sources
cis-13-Docosenol is a significant component of the wax esters found in jojoba oil (Simmondsia chinensis). cymitquimica.comgoogle.comfrontiersin.orgbu.edu.eg In fact, jojoba oil is unique among vegetable oils because it is primarily composed of wax esters rather than triglycerides. google.com These wax esters are made up of long-chain fatty acids and long-chain fatty alcohols, with cis-13-docosenol being one of the major alcohol constituents. google.comfrontiersin.orgbu.edu.eg
Other plant sources that contain erucic acid, the precursor to cis-13-Docosenol, include rapeseed oil and mustard oil. researchgate.netatamanchemicals.com While the oil from these plants is rich in erucic acid, the direct presence and concentration of cis-13-Docosenol can vary. The seed oil of Lunaria biennis and Lunaria annua are also known to contain significant amounts of nervonic acid and its precursor, erucic acid. anatekhealth.com
Table 2: Plant Sources Containing cis-13-Docosenol or its Precursor Erucic Acid
| Plant Source | Common Name | Compound(s) Present |
| Simmondsia chinensis | Jojoba | cis-13-Docosenol (as part of wax esters) cymitquimica.comgoogle.comfrontiersin.org |
| Brassica napus | Rapeseed | Erucic Acid atamanchemicals.com |
| Brassica juncea | Mustard | Erucic Acid researchgate.net |
| Lunaria annua | Honesty | Erucic Acid anatekhealth.com |
| Lunaria biennis | Honesty | Erucic Acid anatekhealth.com |
| Thlaspi arvense | Pennycress | Erucic Acid frontiersin.org |
| Tropaeolum speciosum | Flame Nasturtium | Erucic Acid anatekhealth.com |
| Cardamine gracea | Erucic Acid anatekhealth.com | |
| Heliphila longifola | Erucic Acid anatekhealth.com | |
| Malania oleifera | Erucic Acid anatekhealth.com |
Jojoba Oil as a Primary Source
The primary and most well-documented natural source of cis-13-Docosenol is the seed oil of the jojoba plant (Simmondsia chinensis). drugs.comiomcworld.comiomcworld.com Jojoba oil is unique in the plant kingdom as it is not a triglyceride fat but rather a liquid wax, composed almost entirely (about 97%) of wax esters. drugs.comiomcworld.comcir-safety.org These esters are formed from long-chain fatty acids and long-chain fatty alcohols. who.intgoogle.com
The resulting erucic acid (cis-13-docosenoic acid) is then reduced to its corresponding alcohol, cis-13-Docosenol. drugs.comiomcworld.comcir-safety.org This reduction is a critical step in the formation of the wax esters that constitute jojoba oil. The fatty alcohols, including cis-13-Docosenol, are then esterified with fatty acids to form the final wax ester product. who.intnih.gov
The composition of fatty alcohols in jojoba oil is a mixture, with cis-13-Docosenol being one of the major components alongside cis-11-eicosenol and cis-15-tetracosenol. who.intconicet.gov.arbu.edu.eg The relative percentages of these alcohols can vary, but cis-13-Docosenol consistently represents a significant portion. conicet.gov.ar
Table 1: Major Fatty Alcohols Identified in Jojoba Oil
| Fatty Alcohol | Chemical Formula | Common Name |
|---|---|---|
| cis-11-Eicosenol | C20H40O | --- |
| cis-13-Docosenol | C22H44O | This compound |
| cis-15-Tetracosenol | C24H48O | --- |
This table is based on data from multiple sources. who.intconicet.gov.arbu.edu.eg
Identification in other Plant Species
While jojoba is the most significant source, the precursor to cis-13-Docosenol, erucic acid, is found in other plant species, particularly within the Brassicaceae family, which includes rapeseed and mustard. wikipedia.orgfoodstandards.gov.au The biosynthesis of erucic acid in these plants follows a similar pathway involving the elongation of oleic acid. ocl-journal.orgfrontiersin.org However, the subsequent reduction to cis-13-Docosenol and its accumulation as a free alcohol or in wax esters is not as prominent as in jojoba. Some plant species from the genera Thunbergia, Doxantha, Alophia, Roureopsis, Telopea, and Asclepias have also been noted to contain cis-13-docosenol. google.com
Table 2: Erucic Acid Content in Various Plant Oils
| Plant Source | Family | Erucic Acid Content (%) |
|---|---|---|
| High Erucic Acid Rapeseed | Brassicaceae | 20-54% |
| Mustard Seed | Brassicaceae | 42% |
| Wallflower Seed | Brassicaceae | 20-54% |
| Nasturtium | Tropaeolaceae | up to 80% |
Data compiled from available literature. wikipedia.orgfoodstandards.gov.au
Presence in Animal Sources
Cis-13-Docosenol has been identified in some animal sources, although typically in much lower concentrations than in jojoba oil. foodstandards.gov.auontosight.ai Its presence in animals is generally linked to the dietary intake and subsequent metabolism of erucic acid. The breakdown of erucic acid in the human liver is facilitated by the long-chain acyl CoA dehydrogenase enzyme. wikipedia.org Some marine animal oils have also been found to contain erucic acid. foodstandards.gov.au
Microbial Production and Biotransformation of cis-13-Docosenol
The microbial production of long-chain fatty alcohols, including cis-13-Docosenol, represents a promising area of biotechnology. Oleaginous yeasts, such as Yarrowia lipolytica and Lipomyces starkeyi, are microorganisms naturally capable of accumulating high levels of lipids. nih.govnih.govchalmers.se These yeasts can be metabolically engineered to produce fatty alcohols. nrel.govosti.gov
The general strategy involves introducing a fatty acyl-CoA reductase (FAR) enzyme into the yeast. nih.govnrel.gov This enzyme catalyzes the reduction of fatty acyl-CoAs (the activated form of fatty acids) to their corresponding fatty alcohols. By expressing a FAR gene, the metabolic flux can be redirected from lipid synthesis to fatty alcohol production. chalmers.se
For the specific production of cis-13-Docosenol, the yeast would need to be engineered to first produce erucic acid (C22:1-CoA) and then reduce it. This can be achieved by introducing the necessary fatty acid elongase genes. While much of the research has focused on producing C16 and C18 fatty alcohols, the principles can be applied to produce longer-chain alcohols like cis-13-Docosenol. nih.govnrel.govosti.gov
Biotransformation is another approach where microorganisms or their enzymes are used to convert a substrate, such as erucic acid or oils rich in erucic acid, into cis-13-Docosenol. Enzymatic processes using lipases can be employed to selectively hydrolyze triglycerides, which can be a step in isolating and then converting erucic acid. researchgate.netasabe.orggoogle.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| cis-13-Docosenol |
| Erucic acid |
| Oleic acid |
| cis-11-Eicosenol |
| cis-15-Tetracosenol |
| Eicosenoic acid |
| Palmitic acid |
| Stearic acid |
| Linoleic acid |
| Linolenic acid |
| Behenic acid |
| Lignoceric acid |
| Nervonic acid |
| cis-11-eicosenoic acid |
| cis-13-docosenoic acid |
| cis-9-Octadecenol |
| Hexadecanol |
| Octadecanol |
| Eicosanol |
| Docosanol |
| cis-15-tetracosenoic acid |
| Campesterol |
| Stigmasterol |
| Sitosterol |
| Cholesterol |
| Avenasterol |
| Heneicosanoic acid |
| cis-13,16 Docosadienoic acid |
| Eliadic acid |
| Y-Linolenic acid |
| Cis-8,11,14 Eieosatrienoic acid |
| Arachidic acid |
| Arachidonic acid |
| Caprylic acid |
| Capric acid |
| Lauric acid |
| Tridecanoic acid |
| Myristic acid |
| Palmitoleic acid |
| Glycerol-3-phosphate |
| Acetyl-coenzyme A (CoA) |
| Malonyl-CoA |
| 3-ketoacyl-CoA |
| 3-hydroxyacyl-CoA |
| 2,3 transénoyl-CoA |
| Trierucin |
| Dipalmitoylphosphatidylcholine |
| 2-ethylhexanol |
| Alpha-linolenic acid |
| Caprylic acid |
| 9-octadecen-1-ol |
| 1,22-docosanediol |
| 1,21-docosadiene |
| 1,19-eicosadiene |
| Simmondsin |
| Simmondsin ferrulate |
| Isopropyl Jojobate |
| Tocopherol |
| Hydrogenated Jojoba Oil |
| Hydrolyzed Jojoba Esters |
| Isomerized Jojoba Oil |
| Jojoba Esters |
| Jojoba Alcohol |
| Synthetic Jojoba Oil |
| Eicosenyl octadecenoate |
| Docosenyl eicosenoate |
| Eicosenyl docosenoate |
Biological and Physiological Functions of Cis 13 Docosenol
Role in Cellular Signaling Pathways
The precise mechanisms by which cis-13-Docosenol participates in cellular signaling are still being elucidated. While it is studied for its role in lipid metabolism and cellular signaling, specific, detailed pathways have not been extensively documented in the available scientific literature. medchemexpress.com
Interactions with Cellular Receptors and Ligands
Currently, there is a lack of specific research identifying the direct cellular receptors and ligands with which cis-13-Docosenol interacts to initiate its biological effects. The binding of a molecule to a receptor is a critical first step in many signaling pathways, and the identification of a specific receptor for cis-13-Docosenol remains a key area for future investigation.
Modulation of Intracellular Signaling Cascades
The direct impact of cis-13-Docosenol on specific intracellular signaling cascades is not yet well-defined. However, related research on other long-chain unsaturated fatty molecules offers potential avenues for investigation. For instance, some cis-unsaturated fatty acids have been shown to activate protein kinase C (PKC), a crucial enzyme in many signal transduction pathways. semanticscholar.orgnih.gov Whether cis-13-Docosenol, as a fatty alcohol, can similarly influence the PKC pathway or other signaling cascades is a subject that requires further dedicated research.
Immunomodulatory Properties of cis-13-Docosenol
Recent studies have begun to uncover the significant immunomodulatory properties of cis-13-Docosenol, particularly its effects on the innate immune system. chemimpex.comucsf.eduscripps.edu Research has meticulously examined the interactions of this compound with key innate immune cells. chemimpex.comucsf.eduscripps.edu
Effects on Innate Immune Cells
Cis-13-Docosenol has been shown to interact with critical components of the innate immune system, including monocytes, macrophages, and dendritic cells. chemimpex.comucsf.eduscripps.edu
In in-vitro experiments using the human monocytic cell line THP-1, cis-13-Docosenol has demonstrated notable effects on cytokine production. At low concentrations, it was found to increase the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), to levels comparable to those induced by lipopolysaccharide (LPS), a potent immune stimulator. chemimpex.comucsf.edufrontierspartnerships.org
Interactive Table: Effect of cis-13-Docosenol on Pro-inflammatory Cytokine Secretion by THP-1 Cells
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control (untreated) | Baseline | Baseline | Baseline |
| Low-dose cis-13-Docosenol | Elevated | Elevated | Elevated |
| LPS (positive control) | Elevated | Elevated | Elevated |
| Note: This table is a representation of findings described in the literature. chemimpex.comucsf.edufrontierspartnerships.org Specific quantitative values may vary based on experimental conditions. |
Similar to its effects on monocytes, low concentrations of cis-13-Docosenol were observed to elevate the secretion of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in dendritic cells (DCs). chemimpex.comucsf.edufrontierspartnerships.org Furthermore, treatment of monocyte-derived dendritic cells (MoDCs) with cis-13-Docosenol led to an increased expression of the surface marker CD86 in a dose-dependent manner. researchgate.net This is significant as CD86 is a costimulatory molecule crucial for the activation of T cells. The enhanced activation of such surface markers on dendritic cells treated with cis-13-Docosenol resulted in increased T cell proliferation. chemimpex.comucsf.edu
Interactive Table: Effect of cis-13-Docosenol on Dendritic Cell Activation and Function
| Parameter | Observation | Implication |
| Pro-inflammatory Cytokine Secretion | Increased TNF-α, IL-6, and IL-1β at low doses. chemimpex.comucsf.edufrontierspartnerships.org | Pro-inflammatory signaling |
| CD86 Surface Marker Expression | Increased in a dose-dependent manner. researchgate.net | Enhanced co-stimulatory capacity |
| T Cell Proliferation | Increased when stimulated by MoDCs pre-treated with cis-13-Docosenol. chemimpex.comucsf.edu | Potentiation of adaptive immune response |
| Note: This table summarizes key research findings. chemimpex.comucsf.edufrontierspartnerships.orgresearchgate.net |
Influence on Pro-inflammatory Cytokine Production
Cis-13-Docosenol has demonstrated the ability to modulate the production of pro-inflammatory cytokines, which are key signaling molecules in the immune system. dntb.gov.uaresearchgate.net
Research has shown that low doses of cis-13-Docosenol can increase the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in innate immune cells like monocytes, macrophages, and dendritic cells. dntb.gov.uaresearchgate.netsciety.org This elevation of cytokines is comparable to the levels induced by lipopolysaccharide (LPS), a potent immune stimulator. dntb.gov.uaresearchgate.netsciety.org Erucic acid has been observed to inhibit the production of pro-inflammatory cytokines in various disease models. numberanalytics.com Specifically, it has been shown to suppress the activation of NF-κB, a protein complex that plays a crucial role in inflammation. tandfonline.com In studies involving influenza A virus, erucic acid inhibited the production of pro-inflammatory mediators. nih.gov Further research indicates that erucic acid can mitigate neuroinflammation by reducing the production of pro-inflammatory cytokines. tandfonline.commedicine.dp.ua
Conversely, some studies suggest that other long-chain fatty alcohols have the potential to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by LPS. researchgate.net
Table 1: Influence of cis-13-Docosenol on Pro-inflammatory Cytokines
| Cell Type | Cytokine | Effect | Reference |
|---|---|---|---|
| THP-1 cells, Dendritic Cells | TNF-α, IL-6, IL-1β | Increased production at low doses | researchgate.net, dntb.gov.ua, sciety.org |
| Various (disease models) | Pro-inflammatory cytokines | Inhibition of production | numberanalytics.com |
| Brain (neuroinflammation models) | Pro-inflammatory cytokines | Downregulation of production | tandfonline.com |
Modulation of T Cell Proliferation and Activation
Cis-13-Docosenol can influence the proliferation and activation of T cells, a critical component of the adaptive immune system.
Studies have shown that dendritic cells treated with cis-13-Docosenol can lead to increased T cell proliferation. dntb.gov.uaresearchgate.netsciety.org This effect is likely due to the enhanced activation of surface markers on the dendritic cells. dntb.gov.uaresearchgate.netsciety.org In the context of pregnancy complicated with systemic lupus erythematosus (pSLE), erucic acid has been found to inhibit the effector function of CD8+ T cells. researchgate.netnih.gov This inhibitory effect was associated with a reduction in the maintenance of stem cell-like memory CD8+ T cells. researchgate.netnih.gov Mechanistically, erucic acid was shown to impede the phosphorylation of STAT3 and promote ferroptosis in CD8+ T cells. researchgate.netnih.gov Furthermore, in a mouse model of influenza A virus infection, erucic acid administration led to a marked reduction in the recruitment of CD8+ cytotoxic T lymphocytes (CTL) in the lungs. nih.gov
Membrane Structure and Function
Cis-13-Docosenol, as a lipid, can be integrated into cell membranes, thereby influencing their structure and function.
The incorporation of cis-13-Docosenol into lipid bilayers can affect membrane fluidity and permeability. The cis configuration of the double bond in its structure contributes to lower melting points and enhanced fluidity compared to its trans isomers. The presence of multiple double bonds in similar fatty acids is known to improve the fluidity of cell membranes, which in turn affects molecular transport and signal transduction. medchemexpress.com
The specific role of cis-13-Docosenol in membrane curvature elastic stress is an area of ongoing research. The shape of lipid molecules, including fatty acids, can influence the curvature of membranes, which is important for various cellular processes such as vesicle formation and membrane fusion.
Interactions with Membrane Proteins and Lipids
Antimicrobial and Antifungal Activities
Cis-13-Docosenol and its derivatives have been investigated for their potential antimicrobial and antifungal properties. ontosight.ai
Erucic acid has demonstrated antimicrobial activity against certain bacteria and fungi. numberanalytics.com Its amide derivative, (Z)-13-docosenamide (erucylamide), has shown antimicrobial activity against pathogenic bacteria such as Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.gov It also exhibited antifungal activity against Penicillium aurantiogriseum and Aspergillus fumigatus. nih.gov In other studies, erucic acid itself did not show an effect on the growth of several plant pathogenic fungi in vitro. scilit.comresearchgate.net However, derivatives of erucic acid have been reported to possess antibacterial and antifungal activities. researchgate.net
Table 2: Antimicrobial and Antifungal Spectrum of cis-13-Docosenol and its Derivatives
| Organism Type | Species | Compound | Activity | Reference |
|---|---|---|---|---|
| Bacteria | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | (Z)-13-docosenamide | Antimicrobial | nih.gov |
| Fungi | Penicillium aurantiogriseum, Aspergillus fumigatus | (Z)-13-docosenamide | Antifungal | nih.gov |
Anti-inflammatory Properties
cis-13-Docosenol, also known as erucyl alcohol, is a long-chain fatty alcohol that has been investigated for various biological activities, including anti-inflammatory effects. ontosight.ai Research into its immunomodulatory capabilities has revealed complex interactions with the immune system.
Recent studies focusing on the interactions of cis-13-docosenol (C13D) with innate immune cells have provided detailed insights into its effects. In experiments using the human monocytic cell line (THP-1) and dendritic cells (DC), low concentrations of C13D were observed to increase the production of pro-inflammatory cytokines. researchgate.netdntb.gov.uaresearchgate.net Specifically, the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) were elevated to a degree comparable to that induced by lipopolysaccharide (LPS), a potent immune stimulator. researchgate.netdntb.gov.ua
Furthermore, when monocyte-derived dendritic cells (MoDC) were treated with C13D, they subsequently enhanced T cell proliferation, which was attributed to the increased activation of surface markers. researchgate.netdntb.gov.ua These findings suggest that cis-13-docosenol possesses notable immunomodulatory properties, capable of stimulating specific pathways within the innate immune system. While some contexts suggest anti-inflammatory potential for related long-chain fatty alcohols, such as through the PPARγ pathway, the direct evidence for cis-13-docosenol points towards a pro-inflammatory or immune-stimulatory role in certain experimental models. researchgate.netx-mol.net
Table 1: Immunomodulatory Effects of cis-13-Docosenol in In Vitro Models
| Cell Type | Compound | Observed Effect | Reference |
| THP-1 Cells | cis-13-Docosenol (C13D) | Elevation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | researchgate.net, dntb.gov.ua |
| Dendritic Cells (DC) | cis-13-Docosenol (C13D) | Elevation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | researchgate.net, dntb.gov.ua |
| Monocyte-Derived Dendritic Cells (MoDC) & T Cells | cis-13-Docosenol (C13D) | Increased T cell proliferation | researchgate.net, dntb.gov.ua |
Role in Proteomics Research
cis-13-Docosenol is recognized as a useful alcohol for life science research, particularly in the field of proteomics. scbt.com Proteomics involves the large-scale study of proteins, their structures, and their functions to understand cellular processes. The utility of cis-13-docosenol in this area is often linked to its status as a major constituent of Jojoba oil, an organism studied for its unique biochemical properties. who.int
An integrated study utilizing transcriptomics, proteomics, and metabolomics was conducted to investigate the molecular mechanisms of heat stress tolerance in jojoba. researchgate.net The proteomic analysis was particularly revealing, identifying 1,660 differentially abundant proteins in jojoba leaves subjected to heat stress. researchgate.net Further analysis of these proteins highlighted several key biological processes and pathways that were significantly affected, demonstrating the power of proteomics in elucidating complex biological responses in organisms rich in compounds like cis-13-docosenol. researchgate.net
Table 2: Key Biological Processes Identified by Proteomics in Heat-Stressed Jojoba
| Biological Process / Pathway | Significance in Stress Response | Reference |
| Protein Folding and Sorting | Involves molecular chaperones that protect and repair heat-damaged proteins. | researchgate.net |
| Photosynthesis | Pathway activity is adjusted to manage energy balance and prevent oxidative damage. | researchgate.net |
| Calcium (Ca2+) and MAPK Signaling | Key signaling pathways that mediate cellular responses to environmental stress. | researchgate.net |
| ROS Scavenging | Upregulation of antioxidant systems to neutralize reactive oxygen species. | researchgate.net |
| Energy and Carbohydrate Metabolism | Adjustments to maintain energy supply and osmotic balance under stress. | researchgate.net |
Potential Role in Lipid Metabolism
cis-13-Docosenol is a long-chain unsaturated fatty alcohol that is actively studied for its role in lipid metabolism and associated cellular signaling pathways. chemimpex.com As a fundamental lipid molecule, its influence stems from its integration into various metabolic and structural functions within cells.
Derivatives of cis-13-docosenol have been noted for their ability to interfere with lipid metabolism. ugr.es The compound is a major fatty alcohol found in jojoba oil, which itself is composed almost entirely of wax esters made from long-chain fatty acids and fatty alcohols. who.int Research on lipid metabolism often involves studying how such compounds and their derivatives interact with complex pathways, including those related to cholesterol homeostasis. chemimpex.comugr.es The study of how dietary lipids from sources like jojoba oil affect these pathways provides insight into the potential metabolic influence of their constituent molecules, including cis-13-docosenol. who.int
Table 3: Research Context for cis-13-Docosenol in Lipid Metabolism
| Research Area | Findings and Relevance | Reference |
| Biochemical Research | Investigated for its role in lipid metabolism and cellular signaling. | chemimpex.com |
| Derivative Studies | Unsaturated cis-13-docosenol derivatives noted to interfere with lipid metabolism. | ugr.es |
| Natural Sources | A major component of jojoba oil, a substance composed of wax esters that interact with lipid pathways. | who.int |
Involvement in Endogenous Metabolite Processes
cis-13-Docosenol and its structural relatives are implicated in endogenous metabolite processes. Endogenous metabolites are compounds synthesized by an organism as part of its normal metabolism. Long-chain fatty alcohols and acids are key classes of such metabolites. medchemexpress.commedchemexpress.com
Research has noted that derivatives of cis-13-docosenol can affect endogenous metabolism. ugr.es As a natural product found in plants, its consumption can lead to interactions with metabolic pathways within an organism. For instance, studies on plant-derived lipids have shown they can influence the reabsorption of endogenous cholesterol, demonstrating a direct link between dietary lipids and internal metabolic regulation. who.int The presence of cis-13-docosenol in the broader pool of fatty alcohols means it is a relevant molecule in the study of how these compounds participate in and influence the complex network of endogenous metabolic processes.
Ecological and Semiochemical Roles of Cis 13 Docosenol
Role as an Aggregation Pheromone in Insect Species
Aggregation pheromones are chemical signals that cause insects to congregate at a specific location for purposes such as mating, feeding, or overcoming host plant defenses. slu.se Research has identified cis-13-Docosenol as a key component of the aggregation pheromone in certain insect species. nih.govresearcher.life
Recent studies have successfully identified cis-13-Docosenol as a male-produced aggregation pheromone component in the chafer beetle, Holotrichia parallela, a significant agricultural pest. nih.govresearchgate.net Analysis of hindgut crude extracts from male H. parallela beetles using gas chromatography-mass spectrometry (GC-MS) revealed the presence of three male-specific compounds: cis-13-Docosenol, pentadecyl acetate (B1210297), and behenic acid. nih.govresearcher.life These compounds were absent in the extracts from female beetles, indicating their specific role as a male-emitted signal. nih.gov In Y-tube olfactometer assays, both male and female H. parallela were significantly attracted to the volatiles produced by males, but not to those from females, further supporting the role of these male-specific compounds in aggregation. nih.govresearchgate.net
While cis-13-Docosenol has been identified in the context of insect pheromones, it is noteworthy that alcohols and fatty acids are common components of coleopteran aggregation pheromones. researchgate.netresearchgate.net
The function of cis-13-Docosenol as an aggregation pheromone in Holotrichia parallela has been validated through extensive behavioral bioassays and electroantennography (EAG). nih.govresearcher.life
Behavioral Bioassays: In laboratory-based Y-tube olfactometer tests, cis-13-Docosenol, both individually and in combination with pentadecyl acetate and behenic acid, elicited significant attractive responses from both male and female H. parallela adults. nih.gov The behavioral responses were dose-dependent, with specific concentrations showing the highest levels of attraction. nih.govresearchgate.net
Table 1: Behavioral Response of Holotrichia parallela to Pheromone Components
| Compound | Concentration | Responder Sex | Behavioral Response | Significance |
| cis-13-Docosenol | Various | Male & Female | Attraction | Significant (P < 0.05) researchgate.net |
| Pentadecyl Acetate | Various | Male & Female | Attraction | Significant (P < 0.05) researchgate.net |
| Behenic Acid | Various | Male & Female | Attraction | Significant (P < 0.05) researchgate.net |
| Mixture | Various | Male & Female | Attraction | Significant (P < 0.05) nih.gov |
Electroantennography (EAG) Studies: EAG studies, which measure the electrical response of an insect's antenna to volatile compounds, have further confirmed the olfactory activity of cis-13-Docosenol. The antennae of both male and female H. parallela showed significant electrical responses when stimulated with cis-13-Docosenol, pentadecyl acetate, and behenic acid. nih.govresearchgate.net These EAG responses indicate the presence of specific olfactory receptor neurons on the antennae of these beetles that are tuned to detect these compounds. nih.govresearchgate.net
Table 2: Electroantennogram (EAG) Responses of Holotrichia parallela
| Stimulus Compound | Responder Sex | EAG Response |
| cis-13-Docosenol | Male | Significant researchgate.net |
| cis-13-Docosenol | Female | Significant researchgate.net |
| Pentadecyl Acetate | Male | Significant researchgate.net |
| Pentadecyl Acetate | Female | Significant researchgate.net |
| Behenic Acid | Male | Significant researchgate.net |
| Behenic Acid | Female | Significant researchgate.net |
The identification and validation of cis-13-Docosenol as a component of the H. parallela aggregation pheromone have significant implications for pest management. nih.govresearchgate.net Pheromone-based strategies offer environmentally friendly alternatives to conventional insecticides for monitoring and controlling pest populations. researchgate.net
Field trapping experiments have demonstrated the effectiveness of lures baited with a blend of cis-13-Docosenol, pentadecyl acetate, and behenic acid. nih.gov Traps containing this synthetic pheromone blend captured significantly more H. parallela adults compared to unbaited control traps. nih.govresearcher.life These findings highlight the potential of using this three-component lure for the mass trapping and population monitoring of this destructive pest. nih.govresearchgate.net The use of such semiochemical-based tools can lead to more targeted and sustainable pest control strategies. researchgate.net
Behavioral Bioassays and Electroantennography Studies
Interspecific and Intraspecific Chemical Communication
Chemical communication is a fundamental process in the animal kingdom, governing interactions both within and between species. eolss.netfrontiersin.org
Intraspecific Communication: Within a species, pheromones are the primary mode of chemical communication. researchgate.net In the case of Holotrichia parallela, the male-produced blend containing cis-13-Docosenol serves as a clear example of intraspecific communication, signaling aggregation to both males and females of the same species. nih.govresearchgate.net This chemical message facilitates the coming together of individuals, likely for mating and potentially for other communal activities. nih.gov
Interspecific Communication: The specificity of a pheromone blend is crucial to avoid attracting unintended receivers, such as predators or competitors from different species. frontiersin.org While the pheromone blend of H. parallela is highly attractive to conspecifics, the uniqueness of its composition, particularly the presence of compounds like cis-13-Docosenol and behenic acid which have not been widely identified as insect pheromones, may contribute to its species-specificity. researchgate.net This specificity helps to ensure that the communication channel remains private to H. parallela, minimizing eavesdropping by other species. frontiersin.org However, some predators and parasitoids have evolved to intercept the pheromonal signals of their prey, a phenomenon known as kairomonal eavesdropping. slu.se Further research is needed to determine if any natural enemies of H. parallela exploit cis-13-Docosenol or the other components of its aggregation pheromone to locate their host.
Ecological Impact and Interactions within Ecosystems
The role of cis-13-Docosenol as an aggregation pheromone has a direct ecological impact by influencing the population dynamics and spatial distribution of Holotrichia parallela. nih.govresearchgate.net By mediating aggregation, this compound contributes to the success of this species, which in turn can have significant consequences for the ecosystems it inhabits.
As a major agricultural pest, large aggregations of H. parallela can lead to substantial crop damage. nih.gov The ability of this beetle to form dense populations, facilitated by its chemical communication system, can alter plant communities and impact agricultural productivity. researchgate.net The management of this pest through pheromone-based trapping can therefore have a positive ecological effect by reducing crop damage and potentially lessening the reliance on broad-spectrum insecticides, which can have negative impacts on non-target organisms and the wider environment. researchgate.net
Furthermore, cis-13-Docosenol has been identified in the anal gland secretions of the African clawless otter (Aonyx capensis), suggesting a potential role in the chemical communication of mammals, although its specific function in this context is yet to be fully understood. iucnosgbull.org This finding indicates that the ecological roles of cis-13-Docosenol may extend beyond insect semiochemistry and could be involved in the complex chemical signaling systems of vertebrates as well.
Advanced Analytical Techniques for Cis 13 Docosenol Research
Chromatographic Methods
Chromatographic techniques are fundamental in separating cis-13-docosenol from complex mixtures, enabling its precise analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of cis-13-docosenol and its related fatty compounds. researchgate.netcore.ac.uk This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For analysis, fatty alcohols and acids are often converted into their more volatile methyl esters. core.ac.uk
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. customs.go.jp The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For instance, a capillary column like the DB-WAX is suitable for separating fatty acid methyl esters. customs.go.jp The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. nih.govresearchgate.net
Recent research has utilized GC-MS to identify cis-13-docosenol as a male-specific compound and a component of the aggregation pheromone in the chafer beetle, Holotrichia parallela. researchgate.netnih.gov In studies of jojoba oil, GC-MS analysis of the unsaponifiable matter has identified cis-13-docosenol as a major fatty alcohol constituent. who.intresearchgate.net The quantification of cis-13-docosenol is typically achieved by creating a calibration curve using a known standard and an internal standard. customs.go.jp
Table 1: GC-MS Operating Conditions for Fatty Acid Methyl Ester Analysis
| Parameter | Condition |
|---|---|
| Column | DB-WAX, 30 m x 0.25 mm id, 0.25 µm film thickness |
| Oven Temperature Program | Initial temp. 150°C (hold 1 min); ramp 10°C/min; final temp. 250°C (hold 14 min) |
| Injector Temperature | Not specified |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |
| Ionization (MS) | Electron Impact (EI) at 70 eV |
| Mass Analyzer (MS) | Quadrupole |
| Transfer Line Temp. (MS) | 290°C |
| Ion Source Temp. (MS) | 230°C |
This table presents typical GC conditions for the analysis of fatty acid methyl esters, which would be applicable for the analysis of derivatized cis-13-docosenol. customs.go.jpmdpi.com
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of cis-13-docosenol, particularly for samples that are not sufficiently volatile for GC or are thermally sensitive. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
In the analysis of jojoba oil, HPLC has been employed to analyze various components, including tocopherols (B72186) and other minor constituents. researchgate.netconicet.gov.ar While direct HPLC methods for cis-13-docosenol are less commonly detailed in the provided research, the technique's utility in lipid analysis is well-established. For example, HPLC coupled with a UV detector can be used to analyze the composition of fatty acids and alcohols in oil blends. niph.go.jp The choice of stationary and mobile phases is critical for achieving good separation. For complex lipid mixtures, gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed. conicet.gov.ar
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure of cis-13-docosenol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including cis-13-docosenol. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. figshare.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of cis-13-docosenol shows characteristic signals for the different types of protons in the molecule. The olefinic protons of the cis double bond (–CH=CH–) typically appear in the region of 5.3-5.4 ppm. nih.govrsc.org The protons of the methylene (B1212753) group attached to the hydroxyl group (–CH₂–OH) are also readily identifiable. Other signals correspond to the terminal methyl group and the long chain of methylene groups. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbons of the double bond in unsaturated fatty acids and alcohols have characteristic chemical shifts. For erucic acid, the corresponding acid to cis-13-docosenol, these carbons appear around 130 ppm. researchgate.net Quantitative ¹³C NMR has been developed for the direct analysis of erucic acid content in oils, offering a rapid alternative to chromatographic methods. researchgate.net
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Erucic Acid (a proxy for cis-13-Docosenol)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Olefinic Protons/Carbons (-CH=CH-) | ~5.34 | ~129.9 |
| Methylene adjacent to double bond | ~2.03 | ~27.2 |
| Methylene α to carboxyl (acid) | ~2.27 | ~34.4 |
| Terminal Methyl (CH₃) | ~0.90 | ~14.1 |
Data compiled from various sources for erucic acid and its ethyl ester. nih.govresearchgate.netchemicalbook.com The chemical shifts for cis-13-docosenol would be similar, with expected variations for the alcohol functional group.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. unal.edu.co For cis-13-docosenol, the IR spectrum will show a characteristic broad absorption band for the hydroxyl (O-H) group, typically around 3400 cm⁻¹. aidic.it Another key feature is the absorption band corresponding to the C=C stretching vibration of the cis double bond. unal.edu.coacs.org The C-H stretching vibrations of the aliphatic chain are also prominent. aidic.it
FTIR (Fourier Transform Infrared) spectroscopy, a more advanced version of the technique, has been used to analyze fatty alcohols and fatty acid esters in various oil samples. aidic.itoptica.orgnih.gov The unique spectral fingerprint allows for both qualitative identification and quantitative analysis. optica.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Mass Spectrometry (MS) Techniques beyond GC-MS
While GC-MS is a common approach, other mass spectrometry techniques offer unique advantages for the analysis of cis-13-docosenol and related compounds.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of large, non-volatile molecules like triacylglycerols containing erucic acid. umsl.edunih.gov ESI-MS has been used to quantify triacylglycerol species in soybean seeds, including those containing erucic acid, by performing multiple neutral loss scans. umsl.edu This "shotgun lipidomics" approach allows for rapid and accurate quantification. umsl.edu Similarly, MALDI-MS imaging has been used to study the spatial distribution of erucic acid-containing triacylglycerols directly in seed sections of Brassica napus. nih.gov These advanced MS techniques provide a deeper understanding of the lipidome and the specific roles of compounds like cis-13-docosenol within biological systems. csic.es
Advanced Separation and Purification Methodologies
The isolation and purification of cis-13-Docosenol, often from complex lipid mixtures derived from natural sources like rapeseed or crambe oil, require multi-step processes to achieve high purity. dss.go.thnumberanalytics.com Traditional methods such as mechanical pressing and solvent extraction are often initial steps, followed by more advanced refining techniques. numberanalytics.com Industrial-scale production typically involves refining, splitting, and distillation processes. researchgate.net Researchers have developed and optimized several advanced methodologies to enhance yield and purity.
Low-Temperature Crystallization
A prominent method for purifying cis-13-Docosenol (as erucic acid) is low-temperature crystallization. This technique leverages the differential solubility of fatty acids at reduced temperatures. In one approach, after obtaining free fatty acids from crambe oil, the erucic acid is crystallized twice from 95% ethanol (B145695) at -14°C, yielding a purity of 87.1%. dss.go.th Another method involves crystallization from aqueous ethanol (3:1 ethanol/water ratio) at -11°C. dss.go.th A similar principle is applied by dissolving mixed fatty acids in methanol (B129727) and freezing them overnight at -20°C to precipitate out saturated fatty acids, thereby enriching the filtrate in polyunsaturated fatty acids and reducing the erucic acid content. google.com
Enzymatic Hydrolysis
Enzymatic hydrolysis presents a selective method for enriching cis-13-Docosenol. This technique utilizes lipases that preferentially hydrolyze fatty acids with fewer than 22 carbon atoms from triglycerides. dss.go.th This selective action results in a glyceride fraction that is significantly enriched in erucic acid. For instance, hydrolysis of rapeseed oil with Candida rugosa lipase (B570770) for 48 hours can yield a glyceride fraction containing up to 95% erucic acid with up to 90% recovery. dss.go.th Lipases that are selective and stable at high temperatures (60–75 °C) have also been characterized for this purpose. researchgate.net
Chromatographic and Filtration Techniques
Various chromatographic and filtration techniques are employed for both analytical and preparative-scale separation. Argentation thin-layer chromatography (AgNO₃-TLC) is a complex method used for the detailed analysis of fatty acid isomers, including the separation of cis-13-Docosenol from other 22:1 isomers. For removing erucic acid from oils, ultrafiltration using a polysulfone membrane with a 10kDa cutoff has been described as a viable separation process following initial oil pretreatment (degumming, neutralization, washing, and drying). scribd.com Furthermore, advanced extraction technologies like supercritical fluid extraction are being adopted for their efficiency and reduced environmental impact. numberanalytics.com
Table 1: Comparison of Purification Methods for cis-13-Docosenol (Erucic Acid)
| Method | Principle | Solvent/Enzyme | Conditions | Achieved Purity/Yield | Source |
|---|---|---|---|---|---|
| Low-Temperature Crystallization | Differential solubility of fatty acids | 95% Ethanol | -14°C, two crystallizations | 87.1% purity | dss.go.th |
| Low-Temperature Crystallization | Differential solubility of fatty acids | Methanol | -20°C, overnight freezing | <2% erucic acid in final product | google.com |
| Enzymatic Hydrolysis | Selective hydrolysis of other fatty acids | Candida rugosa lipase | 48-hour hydrolysis | Up to 95% erucic acid in glyceride fraction | dss.go.th |
| Ultrafiltration | Size exclusion of fatty acids | Polysulfone membrane | 10kDa molecular weight cutoff | Effective separation from permeate | scribd.com |
| Argentation TLC | Differential complexation of double bonds | Silver nitrate-impregnated silica | Analytical separation | High resolution of C22:1 isomers |
Bioanalytical Assay Development for cis-13-Docosenol Activity
Evaluating the biological activity of cis-13-Docosenol requires sensitive and specific bioanalytical assays. Research has increasingly focused on its immunomodulatory effects, leading to the development of cell-based assays that measure immune responses.
Immunomodulatory Activity Assays
Recent studies have investigated the interactions of cis-13-Docosenol with innate immune cells like monocytes, macrophages, and dendritic cells (DCs). researchgate.netresearchgate.net The immunomodulatory properties of the compound are assessed by measuring its effect on cytokine production. In these assays, immune cells (such as the THP-1 cell line or primary monocyte-derived cells) are stimulated with cis-13-Docosenol, and the secretion of key pro-inflammatory and anti-inflammatory cytokines is quantified. researchgate.net
Key techniques and findings include:
Cytokine Quantification: Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead arrays are used to measure the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-10 (IL-10) in cell culture supernatants. researchgate.net Experiments have shown that low doses of cis-13-Docosenol can induce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in THP-1 cells and dendritic cells. researchgate.net
Flow Cytometry: This technique is used for immunophenotyping, which involves identifying and quantifying different immune cell populations based on cell surface markers. researchgate.net For example, a FACSAria Fusion Flow Cytometer can be used to separate CD3+ T cells with high purity for co-culture experiments, and a Cytek Aurora Spectral Flow Cytometer can analyze changes in cell surface marker expression on dendritic cells following treatment with cis-13-Docosenol. researchgate.net
Antioxidant and Antimicrobial Activity Assays
While not always specific to the isolated compound, extracts containing cis-13-Docosenol (erucic acid) have been evaluated for other biological activities. These assays provide a broader understanding of the potential therapeutic applications of plant oils rich in this fatty acid.
Total Antioxidant Activity: The phosphor-molybdenum method can be used to determine the total antioxidant capacity of an extract, with results expressed as ascorbic acid equivalents. indexcopernicus.com
DPPH Radical Scavenging Assay: This is another common method to evaluate the antioxidant potential of a substance. indexcopernicus.com
Antimicrobial Activity: Studies have found that erucic acid possesses antimicrobial properties against certain foodborne pathogens. numberanalytics.com Assays for this activity typically involve determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. indexcopernicus.com
Table 2: Bioanalytical Assays for cis-13-Docosenol Activity
| Assay Type | Specific Technique | Cell/Reagent | Measured Parameter | Purpose | Source |
|---|---|---|---|---|---|
| Immunomodulation | Cell Culture & ELISA | THP-1 monocytes, Dendritic Cells | Secretion of TNF-α, IL-6, IL-1β, IL-10 | To quantify inflammatory/anti-inflammatory response | researchgate.netresearchgate.net |
| Immunomodulation | Flow Cytometry | Monocyte-derived DCs, T cells | Cell surface marker expression, cell population purity | To analyze immune cell phenotype and interactions | researchgate.net |
| Antioxidant | Phosphor-molybdenum method | Ammonium molybdate (B1676688) reagent | Total antioxidant capacity (mg AAE/100g) | To determine overall antioxidant potential | indexcopernicus.com |
| Antimicrobial | Broth microdilution / Agar diffusion | Foodborne pathogens | Minimum Inhibitory Concentration (MIC) | To assess activity against pathogenic microbes | numberanalytics.comindexcopernicus.com |
Synthetic Strategies and Derivatization of Cis 13 Docosenol
Chemical Synthesis Pathways for cis-13-Docosenol
The primary and most established chemical synthesis route for cis-13-Docosenol, also known as erucyl alcohol, involves the reduction of its corresponding fatty acid, erucic acid, or its esters. cdnsciencepub.comgoogle.com A common laboratory-scale method is the reduction of methyl erucate (B1234575) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. cdnsciencepub.com This reaction proceeds with high yield, typically around 87%, to produce this compound while preserving the cis-configuration of the double bond at the 13th position. cdnsciencepub.com
The synthesis process can be summarized as follows:
Esterification: Erucic acid is first converted to its methyl ester, methyl erucate, by reacting it with methanol (B129727). google.com
Reduction: The methyl erucate is then slowly added to a solution of lithium aluminum hydride in anhydrous ether. cdnsciencepub.com
Workup: The reaction mixture is subsequently treated with ice water and acidified to isolate the this compound. cdnsciencepub.com
This method is highly effective for preparing cis-13-Docosenol without causing isomerization of the double bond to the more stable trans-form. cdnsciencepub.com For industrial-scale production, high-erucic acid rapeseed (HEAR) oil, which can contain 40-60% erucic acid, serves as a primary feedstock. researchgate.netbionity.com The erucic acid from the oil can be reduced to this compound. researchgate.net
Table 1: Chemical Synthesis of cis-13-Docosenol
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl erucate | Lithium aluminum hydride | Anhydrous ether | cis-13-Docosenol | 87% | cdnsciencepub.com |
| Erucic acid | Lithium aluminum hydride | Not specified | cis-13-Docosenol | Not specified | google.com |
Enzymatic Synthesis and Biocatalysis for cis-13-Docosenol Derivatives
Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative for synthesizing derivatives of cis-13-Docosenol. These biocatalytic processes operate under mild conditions and are valued for their specificity. researchgate.netnih.gov
A key application is the synthesis of wax esters through the esterification or transesterification of cis-13-Docosenol with various fatty acids. google.comrasayanjournal.co.in For instance, lipases can catalyze the reaction between fatty acids and fatty alcohols like this compound to produce high-value wax esters used in cosmetics and lubricants. rasayanjournal.co.ingoogle.com Enzymes such as Candida antarctica lipase (B570770) B (often immobilized, e.g., as Novozym 435) are frequently used for these transformations due to their high efficiency and stability. researchgate.netgoogle.com
A biorefinery approach has been developed for producing a mixture of jojobyl alcohols, including cis-13-Docosenol, from jojoba oil via enzymatic transesterification with a branched alcohol like 2-ethylhexanol. researchgate.netresearchgate.net This process yields valuable fatty alcohols for pharmaceutical applications alongside a co-product of fatty acid ethyl-hexyl esters suitable for use as a biofuel. researchgate.netresearchgate.net The optimal conditions for this enzymatic process were found to be a temperature of 63°C and a catalyst concentration of 5.7%, achieving a 63.5% conversion to the desired jojobyl alcohols. researchgate.netresearchgate.net
Table 2: Enzymatic Synthesis of cis-13-Docosenol Derivatives
| Substrate(s) | Enzyme/Biocatalyst | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Jojoba Oil + 2-ethylhexanol | Lipase | Jojobyl alcohols (incl. cis-13-Docosenol) | 63.5% conversion at 63°C with 5.7% catalyst concentration. | researchgate.netresearchgate.net |
| Fatty Acids + Fatty Alcohols (incl. cis-13-Docosenol) | Lipase B from Candida antarctica | Wax Esters | Efficient, environmentally friendly synthesis under mild conditions. | google.com |
| Triglycerides + Fatty Alcohols (incl. cis-13-Docosenol) | Lipases | Wax Esters | Lipases can be used for wax ester synthesis from triglycerides and fatty alcohols. | researchgate.net |
Derivatization for Enhanced Biological Activity or Stability
The chemical structure of cis-13-Docosenol is often modified to create derivatives with enhanced or specific biological activities and improved stability. A primary method of derivatization is esterification, where the terminal hydroxyl group is reacted with a carboxylic acid to form an ester. google.com
For example, this compound has been used to create a series of structurally diverse ester prodrugs of antiviral agents like ganciclovir. ebi.ac.uk The addition of the long, unsaturated erucyl chain can modify the lipophilicity of the parent drug, potentially influencing its absorption and distribution. ebi.ac.uk Similarly, phospholipids (B1166683) containing erucyl chains have been synthesized as metabolically stable analogues for potential clinical use. ugr.es
Another significant derivatization involves ethoxylation, where ethylene (B1197577) oxide units are added to the hydroxyl group. This creates non-ionic surfactants with properties that can be fine-tuned by altering the length of the ethoxy chain. nih.govthegoodscentscompany.com These surfactants are used in various pharmaceutical and commercial formulations. nih.gov The hydroxyl group can also be reacted with reagents like 2-sulfobenzoic anhydride (B1165640) to create derivatives that are more easily analyzed by techniques such as mass spectrometry. nih.gov
Synthesis of Structural Analogues for Structure-Activity Relationship Studies
The synthesis of structural analogues of cis-13-Docosenol is crucial for conducting structure-activity relationship (SAR) studies. These studies help to elucidate how specific structural features, such as chain length, the presence and configuration of the double bond, and the nature of the headgroup, affect biological activity. nih.govroyalsocietypublishing.org
A key comparison in SAR studies is between cis-13-Docosenol (this compound) and its saturated counterpart, behenyl alcohol (docosanol), as well as its trans-isomer, brassidyl alcohol. nih.govgoogle.com For instance, studies on antiviral activity have shown that the single cis double bond in this compound significantly increases antiviral potency compared to the saturated n-docosanol, though it also increases cytotoxicity. google.com The trans-isomer, brassidyl alcohol, exhibited similar antiviral efficacy to n-docosanol but with significantly less toxicity than this compound, highlighting the importance of the double bond's stereochemistry. google.com
In the context of antineoplastic lipid analogues, the long erucyl chain has been incorporated into phospholipid structures. royalsocietypublishing.org The activity of these analogues is evaluated based on their molecular shape and how they interact with cell membranes. The erucyl derivative is considered a "type 0" lipid because it tends to form lamellar structures rather than micelles, a property that influences its biological effect. royalsocietypublishing.org These comparative syntheses and subsequent biological evaluations are fundamental to designing more effective and safer therapeutic agents. royalsocietypublishing.orggoogle.com
Structure Activity Relationship Sar Studies of Cis 13 Docosenol and Analogues
Impact of Chain Length and Unsaturation on Biological Activity
Research into analogous amphiphilic compounds has shown that biological activity can be highly dependent on chain length. For some antineoplastic lipids, for example, activity demonstrates a clear maximum at a chain length of 16 to 18 carbon units. nih.gov The activity of the C22-chain derivative, the erucyl chain, is noteworthy in this context, suggesting that for certain biological endpoints, longer chains can also confer significant activity. nih.gov Studies on the related fatty acid, erucic acid, have indicated that the degree of inhibition of certain biochemical processes in the heart is proportional to the amount of erucic acid in the diet, highlighting the importance of the C22:1 structure in producing these effects. nih.gov
The degree of unsaturation is another critical determinant of activity. The introduction of a cis-double bond, as seen in cis-13-Docosenol, creates a kink in the long hydrocarbon chain. This disruption in linearity affects how the molecule packs within lipid bilayers, generally increasing membrane fluidity. In contrast, saturated fatty alcohols of the same length are more linear and tend to decrease membrane fluidity. This modulation of membrane properties is a key mechanism through which these compounds exert their biological effects. frontiersin.org Furthermore, the metabolism of erucic acid (the corresponding carboxylic acid) competes with that of oleic acid for elongation and desaturation pathways, indicating that the specific C22:1 structure is recognized by distinct enzyme systems. frontiersin.org The presence of the double bond can also be a site for chemical reactions, such as oxidation, which can lead to different metabolites and activities.
| Compound/Analogue | Carbon Chain | Unsaturation | Key Research Finding | Reference(s) |
| cis-13-Docosenol | C22 | Monounsaturated (C22:1) | A key component of Jojoba oil, it has been studied for its interactions with innate immune cells. researchgate.net It is a precursor for various specialty chemicals. chemimpex.com | chemimpex.comresearchgate.net |
| Hexadecylphosphocholine (Miltefosine) | C16 | Saturated (C16:0) | Antineoplastic activity is often maximal at C16-C18 chain lengths in this class of compounds. nih.gov | nih.gov |
| Erucic Acid | C22 | Monounsaturated (C22:1) | Cardiotoxic effects in animal models are proportional to dietary concentration. nih.gov It is a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. mdpi.com | nih.govmdpi.com |
| Behenic Acid | C22 | Saturated (C22:0) | Used as a saturated control in computational studies, showing different binding affinities to proteins compared to its unsaturated counterpart. nih.gov | nih.gov |
| Oleic Acid | C18 | Monounsaturated (C18:1) | Serves as a precursor for the biosynthesis of erucic acid through enzymatic elongation. ocl-journal.org | ocl-journal.org |
Stereochemical Considerations and their Functional Implications
Stereochemistry, particularly the configuration of the double bond, plays a pivotal role in defining the functional properties of unsaturated fatty alcohols. cis-13-Docosenol possesses a double bond at the C13 position with a cis (or Z) configuration. This geometry introduces a significant bend in the molecule's hydrocarbon tail.
The functional implications of this cis configuration are profound:
Physical Properties : The kink in the chain disrupts efficient molecular packing in the solid state. Consequently, cis-isomers generally have lower melting points and are more fluid at room temperature compared to their trans (or E) counterparts. For instance, methyl (Z)-docos-13-enoate is a liquid at room temperature, while the (E)-isomer is more prone to crystallization. This enhanced fluidity is a critical property for applications in cosmetics and as lubricants.
Membrane Interactions : When incorporated into cell membranes, the cis configuration disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. frontiersin.org This can alter the function of membrane-embedded proteins and affect cellular signaling pathways. The trans isomer, being more linear and structurally similar to saturated fatty acids, would have a lesser effect on increasing membrane fluidity and may even decrease it.
Enzyme Specificity : The specific three-dimensional shape imparted by the cis-double bond is crucial for recognition by enzymes. Biosynthetic pathways, such as the fatty acid elongation system that produces erucic acid from oleic acid, are highly specific for the cis configuration. ocl-journal.org Similarly, enzymes that metabolize or otherwise act upon these molecules often exhibit a high degree of stereoselectivity.
Studies on analogous complex molecules like the epothilones have reinforced the critical nature of stereochemistry. In these systems, the stereochemistry at C13 was found to be crucial for potent biological activity, demonstrating that even subtle changes in the spatial arrangement of atoms can lead to a complete loss of function. nih.gov While the trans isomer of 13-Docosenol is less common, comparative studies highlight that the planar geometry of the trans double bond leads to reduced conformational flexibility, influencing how it packs in solid states and interacts with biological targets.
Modulating the Hydroxyl Group for Functional Variation
The hydroxyl (-OH) group of cis-13-Docosenol is a key functional moiety that provides polarity to an otherwise highly non-polar molecule, rendering it amphiphilic. Modification of this group is a common strategy to alter the compound's physical properties and biological activity.
Esterification is one of the most significant modifications. By reacting cis-13-Docosenol with a carboxylic acid (or its corresponding acid, erucic acid, with an alcohol), a wax ester is formed. This transformation has several consequences:
Changes in Physical Properties : The conversion of the polar hydroxyl group to a less polar ester linkage significantly increases the molecule's hydrophobicity. For example, docos-13-enyl docos-13-enoate (erucyl erucate), a large diester, has a much higher molecular weight, viscosity, and melting point compared to the parent alcohol or simple monoesters. These properties make such esters suitable for semi-solid formulations in cosmetics or as high-performance lubricants due to their thermal stability.
Altered Biological Activity : The nature of the headgroup is critical for the interactions of amphiphilic molecules with membranes and proteins. While exchanging the headgroup on some antineoplastic lipids can decrease activity, it does not always eliminate it. nih.gov In other contexts, esterification can confer new biological functions. For instance, hydroxytyrosol (B1673988) derivatives esterified with docos-13-enoate have been shown to exhibit antifungal activity by destabilizing fungal cell membranes.
The synthesis of various esters from cis-13-Docosenol or its corresponding acid allows for fine-tuning of its properties. Changing the chain length of the acid or alcohol component of the ester modulates hydrophobicity, creating a range of molecules from specialty solvents to emulsifiers. For example, erucyl erucate (B1234575) is noted for its superior emulsifying efficiency compared to other long-chain esters in cosmetic formulations.
| Derivative of cis-13-Docosenoic Acid/Alcohol | Modification of Hydroxyl/Carboxyl Group | Resulting Functional Variation | Reference(s) |
| Docos-13-enyl docos-13-enoate | Esterification (forms a wax diester) | Higher viscosity and melting point; used in semi-solid cosmetic formulations. Superior emulsifier. | |
| Methyl (Z)-docos-13-enoate | Esterification (forms a methyl ester) | Liquid at room temperature due to the cis bond and small ester group; used in applications requiring fluidity. | |
| Hexyl/Octyl docos-13-enoates | Esterification (forms long-chain esters) | Used as high-performance lubricants due to thermal stability and low volatility. | |
| Hydroxytyrosol docos-13-enoate | Esterification with a phenolic compound | Exhibits antifungal activity by disrupting fungal cell membranes. |
Computational Modeling and Molecular Docking Studies
While direct computational studies on cis-13-Docosenol are limited, extensive molecular docking and dynamics simulations have been performed on its carboxylic acid analogue, cis-13-docosenoic acid (erucic acid). These studies provide valuable insights into the potential molecular interactions of these C22:1 molecules with biological targets, as the long acyl chain is the primary driver of binding in many hydrophobic pockets.
Molecular docking simulations have been used to predict the binding affinity and orientation of erucic acid within the active sites of various proteins. These studies have suggested potential mechanisms for its observed biological effects:
Antioxidant and Anti-inflammatory Targets : Docking studies have implied that erucic acid may exert anti-parkinsonian effects by binding to the antioxidant enzyme superoxide (B77818) dismutase (SOD1) and the 5-Hydroxytryptamine (5-HT) receptor. jmpas.comresearchgate.net The interaction with SOD1 at residue SER A:102 was found to be similar to that of the reference drug Riluzole. jmpas.com Another in silico study investigating binding to the phospholipase A2 (PLA2) enzyme, a key player in inflammation, found that erucic acid had one of the best binding parameters among 46 fatty acids tested. mdpi.com
Viral Proteins : The binding of various fatty acids to the SARS-CoV-2 spike protein has been modeled. In these simulations, erucic acid (an ω-9 fatty acid) was compared to ω-3 and ω-6 polyunsaturated fatty acids and saturated fatty acids. nih.gov The results showed that unsaturated fatty acids could fit into a specific binding pocket on the protein, with the carboxylate group forming key hydrogen bonds and electrostatic interactions with residues such as Arg 403, Asp 405, and Gln 409. nih.gov
These computational models highlight that the long, hydrophobic chain of the C22 molecule is critical for occupying deep binding pockets, while the polar head group (hydroxyl for the alcohol, carboxyl for the acid) acts as an anchor, forming specific hydrogen bonds and electrostatic interactions with polar residues in the protein. Molecular dynamics simulations further confirm that these complexes can be stable over time. nih.gov
| Ligand | Protein Target (PDB ID) | Key Findings from Docking/MD Simulation | Reference(s) |
| Erucic Acid | Superoxide Dismutase 1 (SOD1) (5YTU) | Binds to the enzyme, suggesting a potential antioxidant mechanism. Interaction at SER A:102 is comparable to the reference ligand. jmpas.com | jmpas.com |
| Erucic Acid | 5-Hydroxytryptamine Receptor (6BQH) | Binds to the neurotransmitter receptor, suggesting a potential neuroprotective role. researchgate.net | researchgate.net |
| Erucic Acid | Phospholipase A2 (PLA2) | Showed one of the best binding parameters among 46 fatty acids, suggesting a mechanism for its anti-inflammatory activity. mdpi.com | mdpi.com |
| Erucic Acid | SARS-CoV-2 Spike Protein | Binds within the fatty acid binding pocket, but with lower affinity than ω-3 or ω-6 PUFAs. The polar head group is critical for anchoring. nih.gov | nih.gov |
| Erucic Acid | Catalase (2CAG) | Identified as a component in an extract that binds to catalase, an enzyme involved in reducing oxidative stress. reading.ac.uk | reading.ac.uk |
Research Applications and Future Directions for Cis 13 Docosenol
Pharmaceutical Research Applications
The pharmaceutical industry is exploring cis-13-Docosenol and its precursor, erucic acid, for their potential in creating more effective drug delivery systems and new therapeutic agents. chemimpex.com
Long-chain fatty alcohols like cis-13-Docosenol are investigated for their role in pharmaceutical formulations, particularly for improving the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com The principle often involves incorporating these lipid-based excipients into formulations to help solubilize hydrophobic drugs, potentially enhancing their absorption in the gastrointestinal tract. nih.gov
Research into erucic acid, the carboxylic acid precursor to cis-13-Docosenol, provides insight into the potential of its derivatives. Erucic acid has been incorporated into controlled-release drug delivery systems and used as a component in liposomes to carry anticancer drugs. atamankimya.comresearchgate.net For instance, mixed oleic acid-erucic acid liposomes have been shown to be a potential vehicle for delivering hydrophilic drugs in cancer treatment. researchgate.net Similarly, cationic nanoemulsions containing erucic acid have been developed as a delivery system for plasmid DNA in breast cancer cell lines. researchgate.net These studies highlight a research avenue for cis-13-Docosenol as a component in advanced drug delivery vehicles, leveraging its properties as a fatty alcohol. ontosight.ai
Direct research into the therapeutic properties of cis-13-Docosenol is an emerging field. A significant area of investigation is its immunomodulatory potential. researchgate.net Studies have examined the interactions between cis-13-Docosenol (referred to as C13D in some research) and key cells of the innate immune system, including monocytes, macrophages, and dendritic cells. researchgate.netdntb.gov.ua One study found that low doses of cis-13-Docosenol could stimulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in THP-1 cells and dendritic cells, with effects comparable to those induced by lipopolysaccharide (LPS), a potent immune stimulator. researchgate.netresearchgate.net
Furthermore, its precursor, erucic acid, has been investigated for a wider range of therapeutic applications. It has been studied for its potential in managing neurodegenerative disorders due to its antioxidant, anti-inflammatory, and potential remyelinating effects. researchgate.netnih.gov Erucic acid has also been shown to counteract the influenza A virus by impeding the production of virus-induced proinflammatory mediators. mdpi.com While these findings pertain to the acid form, they suggest a promising area for the future development and investigation of cis-13-Docosenol and its derivatives as therapeutic agents. ontosight.airesearchgate.net
Drug Formulation and Bioavailability Enhancement
Biochemical and Biomedical Research
In the realm of life sciences, cis-13-Docosenol is primarily utilized as a biochemical reagent for research purposes. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com It serves as a biological material in studies related to lipid metabolism and cellular signaling pathways. chemimpex.com
Recent biomedical research has focused on the compound's immunomodulatory effects. As detailed in the table below, studies using in-vitro models of human immune cells have demonstrated that cis-13-Docosenol can influence immune responses by modulating cytokine production. This detailed exploration of its effects on innate immune cells is foundational for potential future advancements in immunology and biotechnology. dntb.gov.ua
| Cell Type | Finding | Observed Effect | Reference |
|---|---|---|---|
| THP-1 Cells and Dendritic Cells (DC) | Cytokine Production | Low doses elevated pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) to levels comparable to LPS stimulation. | researchgate.netresearchgate.net |
| Monocyte-derived Dendritic Cells (MoDC) | T Cell Stimulation | Pre-treatment of MoDCs with cis-13-Docosenol resulted in increased T cell proliferation. | dntb.gov.ua |
| Innate Immune Cells (general) | Immune System Interaction | Interacts with critical elements of the innate immune system, including monocytes, macrophages, and dendritic cells. | researchgate.net |
Agricultural and Pest Management Applications
In agriculture, the applications are more directly associated with erucic acid and low-erucic acid rapeseed oil (canola oil). Erucic acid itself is utilized in the formulation of bio-based insecticides and fungicides. atamankimya.com Canola oil is registered with the U.S. Environmental Protection Agency as a biochemical insecticide with a non-toxic mode of action against pests like aphids, beetle larvae, and mites on a wide variety of crops. epa.gov
While cis-13-Docosenol is not typically applied directly, it is a downstream product in the oleochemical industry, which processes vegetable oils like high-erucic acid rapeseed oil. frontiersin.org The value chain involves converting the fatty acid (erucic acid) into the fatty alcohol (erucyl alcohol/cis-13-Docosenol) for use as an intermediate in producing surfactants and other specialty chemicals. chemimpex.com Therefore, the demand for bio-based pest management solutions indirectly supports the production infrastructure for cis-13-Docosenol.
Emerging Research Areas and Unexplored Biological Functions
The full biological and therapeutic potential of cis-13-Docosenol remains largely untapped, presenting several avenues for future research.
Antiviral Properties: While its functionality against enveloped viruses is currently unknown, its structural similarity to other long-chain aliphatic alcohols with reported anti-inflammatory or immune-stimulating effects makes this an important area for investigation. researchgate.net
Neuropharmacology: Building on the extensive research into erucic acid's role in neurodegenerative disease models, a key future direction is to investigate whether cis-13-Docosenol exhibits similar or complementary neurotrophic, antioxidant, or anti-inflammatory effects. researchgate.netnih.gov
Dermatology and Cosmetics: Cis-13-Docosenol is already used in personal care products for its emollient properties. chemimpex.com Further research could explore its potential bioactive roles in skin health, building on studies of related compounds. ontosight.ai
Advanced Biomaterials: As a long-chain fatty alcohol, it serves as a precursor for synthesizing surfactants, emulsifiers, and polymers. chemimpex.comontosight.ai Future research could focus on creating novel biodegradable polymers and functional materials from this bio-based monomer. biosynth.com
Integration into Circular Biorefinery Concepts
Cis-13-Docosenol is a prime example of a high-value biochemical that can be produced within a circular biorefinery framework. globalauthorid.com Research has demonstrated the feasibility of producing jojobyl alcohols, a mixture including 11-eicosenol, cis-13-docosenol, and 15-tetracosenol, from jojoba oil through enzymatic transesterification. ucm.esresearchgate.net
This biorefinery approach is designed as a green, solvent-free process that creates multiple value streams from a single biomass source. ucm.esresearchgate.net In this model, jojoba oil is converted into two main fractions: a mixture of jojobyl alcohols (including cis-13-Docosenol) for pharmaceutical or cosmetic applications, and a co-product of fatty acid esters that can be used as a biofuel. researchgate.netresearchgate.net This integrated process enhances the economic viability of jojoba cultivation and processing while adhering to the principles of a circular economy by valorizing all major components of the raw material. dntb.gov.ua
| Product Fraction | Components | Primary Application | Reference |
|---|---|---|---|
| Jojobyl Alcohols (JAs) | 11-eicosenol, cis-13-docosenol , 15-tetracosenol | High-value product for pharmaceutical and cosmetic applications | ucm.esresearchgate.net |
| Fatty Acid Esters (e.g., FAEHEs) | Fatty Acid Ethyl-Hexyl Esters | Co-product for use as a potential biofuel | ucm.esresearchgate.net |
Sustainable Production and Environmental Considerations
The growing demand for cis-13-Docosenol in various industrial applications necessitates the development of sustainable production methods and a thorough understanding of its environmental profile. Sustainability in this context encompasses the entire lifecycle of the compound, from raw material sourcing and synthesis to its ultimate fate in the environment. Key considerations include the use of renewable feedstocks, the energy efficiency of production processes, the minimization of hazardous waste, and the biodegradability and ecotoxicity of the final product. This section explores the biotechnological and chemical routes for producing cis-13-Docosenol with a focus on sustainability and examines its environmental impact.
Biotechnological Routes for cis-13-Docosenol Precursor (Erucic Acid)
The primary biotechnological route to cis-13-Docosenol involves the production of its precursor, erucic acid, in genetically engineered oilseed crops. Erucic acid is a very-long-chain monounsaturated fatty acid (VLCFA) naturally found in the seeds of plants from the Brassicaceae family, such as rapeseed (Brassica napus) and crambe (Crambe abyssinica). rsc.orgfrontiersin.org Metabolic engineering has become a important strategy for developing plant-based factories for the renewable and sustainable production of valuable oleochemicals like erucic acid. mdpi.com
Metabolic Engineering of Brassicaceae Species
Conventional high-erucic acid rapeseed (HEAR) varieties have been a primary source of erucic acid for industrial use. acs.org However, to enhance economic viability and reduce downstream processing costs, significant research has focused on increasing the erucic acid content in these crops through genetic modification. frontiersin.orgmdpi.com The biosynthesis of erucic acid starts with oleic acid (C18:1) and involves a series of enzymatic steps. frontiersin.org Key genes targeted for metabolic engineering include:
FAE1 (Fatty Acid Elongase 1): This gene encodes a key enzyme responsible for the elongation of oleic acid to longer-chain fatty acids. Overexpression of the FAE1 gene, often from sources like Brassica napus or Crambe abyssinica, has been shown to increase erucic acid content in transgenic crops. frontiersin.org
LPAAT (Lysophosphatidic Acid Acyltransferase): This enzyme is crucial for incorporating erucic acid into triacylglycerols (TAGs), the primary storage form of oils in seeds. The efficiency of native LPAAT in some Brassica species is a limiting factor. Introducing more effective LPAAT genes from other plant species, such as Limnanthes douglasii, can significantly boost the accumulation of erucic acid. frontiersin.org
FAD2 (Fatty Acid Desaturase 2): This enzyme competes with the elongation pathway by converting oleic acid into polyunsaturated fatty acids. Downregulating or silencing the FAD2 gene, for instance through RNA interference (RNAi), channels more oleic acid towards the production of erucic acid. frontiersin.org
By simultaneously overexpressing FAE1 and LPAAT and suppressing FAD2, researchers have successfully increased the erucic acid content in rapeseed and crambe to levels exceeding 70%. frontiersin.org
Biorefinery Approaches
A biorefinery approach aims to valorize all components of the biomass, minimizing waste and enhancing economic sustainability. In the context of HEAR crops, after the extraction of high-erucic acid oil, the remaining rapeseed meal (RSM) is a significant byproduct. mdpi.comresearchgate.net This meal is rich in proteins, fiber, and other bioactive compounds. mdpi.comresearchgate.net Valorization strategies for RSM include:
Animal Feed: Traditionally, RSM is used as a protein supplement in animal feed. mdpi.com
Bioactive Molecules: RSM is a source of valuable molecules like polyphenols, which have antioxidant properties and can be extracted for use in various applications. mdpi.com
Bio-based Materials: The protein and fiber fractions of RSM have potential for the development of bioplastics and other bio-based materials.
Chemical Synthesis and "Green" Chemistry Approaches
cis-13-Docosenol is commercially produced through the chemical reduction of erucic acid or its esters. Traditional hydrogenation processes often require high pressures and temperatures and may use catalysts that are not environmentally benign. google.com The principles of "green" chemistry are increasingly being applied to develop more sustainable chemical pathways for the synthesis of fatty alcohols.
Catalytic Reduction of Erucic Acid
The selective hydrogenation of the carboxylic acid group of erucic acid to a hydroxyl group, without affecting the cis-double bond, is the key transformation to produce cis-13-Docosenol. Research in this area focuses on developing highly selective and reusable catalysts that can operate under milder conditions.
Sustainable Catalysts: There is a growing interest in using earth-abundant and less toxic metals as catalysts. For instance, cobalt-based catalysts have been shown to be effective for the catalytic transfer hydrogenation of unsaturated fatty acids to fatty alcohols using sustainable hydrogen donors like isopropanol. rsc.org These catalysts can often be magnetically separated and reused multiple times, reducing waste. rsc.org Copper-based catalysts have also been investigated for the in-situ hydrogenation of fatty acids in greener solvent systems like water and methanol (B129727). acs.org
Process Optimization: Advances in chemical engineering, such as conducting the hydrogenation of fatty acid methyl esters (FAMEs) in a supercritical phase, can dramatically increase reaction rates and prevent the formation of byproducts. researchgate.net This can lead to more efficient and less energy-intensive processes.
Solvent-Free Synthesis
Another green chemistry approach is the development of solvent-free reaction conditions. For example, the esterification of long-chain fatty acids with long-chain fatty alcohols to produce wax esters has been successfully demonstrated using solid acid catalysts derived from renewable sources like glycerol, eliminating the need for volatile organic solvents. ajgreenchem.comajgreenchem.com While this example is for ester synthesis, the principle of using solid, reusable catalysts in solvent-free systems is a key direction for the sustainable chemical production of compounds like cis-13-Docosenol.
Environmental Considerations
A comprehensive assessment of the sustainability of cis-13-Docosenol must include its environmental footprint from production to its fate after use.
Environmental Footprint of Production
The environmental impact of producing cis-13-Docosenol varies significantly between the biotechnological and chemical routes.
Biotechnological Route: The cultivation of HEAR crops, like other intensive agricultural practices, has an environmental footprint. This includes the use of nitrogen fertilizers, which can lead to greenhouse gas emissions and water pollution, and the application of pesticides. sustainablefoodtrust.orgsourdough.co.uk However, plant-based production utilizes renewable solar energy and sequesters atmospheric carbon dioxide during growth. Life cycle assessments (LCA) have shown that for fatty alcohols, the bio-based route can lead to a significant reduction in greenhouse gas emissions compared to fossil-fuel-based pathways. acs.org
Chemical Synthesis: The environmental footprint of chemical synthesis is largely dependent on the source of the raw materials (e.g., fossil fuels vs. bio-based erucic acid) and the energy intensity of the process. Petrochemical-based production of fatty alcohols generally has a higher impact on fossil fuel depletion. researchgate.net The choice of catalyst and reaction conditions also plays a crucial role; "green" catalytic processes can significantly reduce the environmental impact. rsc.org
Biodegradability and Ecotoxicity
The fate of cis-13-Docosenol in the environment after its use is a critical aspect of its sustainability profile.
Biodegradability: cis-13-Docosenol, being a long-chain fatty alcohol derived from natural sources, is expected to be biodegradable. chemimpex.com Studies on a range of linear fatty alcohols have shown that they are readily biodegradable, with biodegradability being a common feature for chain lengths up to C22. exxonmobilchemical.com
Ecotoxicity: The ecotoxicity of fatty alcohols is generally inversely related to their chain length; longer-chain alcohols are less toxic to aquatic organisms. scbt.com While specific ecotoxicological data for cis-13-Docosenol is limited, the available information on similar long-chain unsaturated alcohols suggests a low potential for harm to aquatic life. scbt.com
Management of High-Erucic Acid Crops
A specific environmental consideration for the biotechnological production route is the management of HEAR crops to prevent cross-pollination with low-erucic acid rapeseed (LEAR) varieties grown for food purposes. mdpi.com The adventitious presence of high levels of erucic acid in food-grade canola oil is undesirable. Therefore, strict cultivation practices, including spatial separation of HEAR and LEAR crops and management of volunteer plants, are necessary to mitigate this risk. mdpi.com
Q & A
Q. What are the recommended protocols for safely handling and storing cis-13-Docosenol in laboratory settings?
Methodological Answer:
- Handling: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in airtight containers at -20°C for long-term stability (≥2 years) or 4°C for short-term use (1 month). Avoid exposure to light and heat sources .
- Waste Disposal: Follow institutional guidelines for organic waste, using neutralization protocols for acidic residues .
Q. How can researchers optimize solubility for cis-13-Docosenol in in vitro assays?
Methodological Answer:
- Solvent Selection: Use DMSO for initial dissolution (e.g., 50 mg/mL stock solution). For aqueous systems, combine with solubilizing agents like Tween-80 (e.g., 10% DMSO + 5% Tween-80 + 85% saline) .
- Sonication: Apply ultrasonic baths (30–60 seconds, ≤50°C) to disperse aggregates. Verify solubility via dynamic light scattering (DLS) .
- Validation: Test solvent compatibility with downstream assays (e.g., cell viability assays to rule out solvent toxicity) .
Q. What analytical methods are most reliable for assessing cis-13-Docosenol purity and structural integrity?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 85:15 v/v) and UV detection at 210 nm .
- Spectroscopy: Confirm double-bond geometry via ¹³C-NMR (δ 127–130 ppm for cis-configuration) and FT-IR (C=C stretch at ~1650 cm⁻¹) .
- Mass Spectrometry: High-resolution LC-MS (e.g., Q-TOF) to verify molecular ion [M+H]⁺ at m/z 325.34 .
Advanced Research Questions
Q. How can synthetic pathways for cis-13-Docosenol be optimized to improve yield and stereoselectivity?
Methodological Answer:
- Catalysis: Employ Grubbs’ second-generation catalyst for olefin metathesis to enhance cis-selectivity (>95%) .
- Purification: Use silica gel chromatography (hexane:ethyl acetate, 9:1) followed by recrystallization in ethanol at -20°C .
- Yield Tracking: Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature using Design of Experiments (DoE) .
Q. How should researchers address contradictions in reported bioactivity data for cis-13-Docosenol across studies?
Methodological Answer:
- Meta-Analysis: Apply PRISMA guidelines to systematically evaluate literature, excluding studies with inadequate blinding or allocation concealment (linked to inflated effect sizes) .
- Bias Assessment: Use Cochrane Risk of Bias Tool to score studies for confounding variables (e.g., unvalidated solubility protocols) .
- Experimental Replication: Reproduce key studies under standardized conditions (e.g., identical cell lines, solvent formulations) to isolate variable impacts .
Q. What mechanistic studies are critical to elucidate cis-13-Docosenol’s role in lipid metabolism?
Methodological Answer:
- In Vitro Models: Use HepG2 cells or primary hepatocytes to track ¹⁴C-labeled cis-13-Docosenol incorporation into triglycerides via scintillation counting .
- Gene Knockdown: Apply siRNA targeting Δ9-desaturase (SCD1) to assess its interaction with cis-13-Docosenol elongation .
- Metabolomics: Pair LC-MS with pathway analysis tools (e.g., MetaboAnalyst) to map lipid intermediates .
Q. What experimental designs enhance reproducibility in cis-13-Docosenol toxicity studies?
Methodological Answer:
- Blinding: Implement double-blinding for treatment groups and histopathological assessments .
- Dose-Response Curves: Use 6–8 concentration tiers (e.g., 1–100 µM) with triplicate replicates to establish EC₅₀ values .
- Positive Controls: Include known hepatotoxins (e.g., CCl₄) to validate assay sensitivity in in vivo models .
Q. How can researchers systematically review cis-13-Docosenol’s applications across disciplines?
Methodological Answer:
- Search Strategy: Use Boolean terms (e.g., "(cis-13-Docosenol OR erucoyl alcohol) AND (lipid synthesis OR toxicity)") across PubMed, SciFinder, and Web of Science .
- Data Extraction: Follow PRISMA flow diagrams to document screening phases, exclusion criteria, and data synthesis .
- Quality Appraisal: Rank studies by experimental rigor (e.g., sample size, statistical methods) using QUADAS-2 criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
